calcium monohydride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Calcium is a chemical element represented by the symbol “Ca” and has an atomic number of 20. It is an alkaline earth metal and is essential for living organisms to function. Calcium is best known for its role in forming strong bones and teeth. It is a metal that is solid at room temperature, silvery-white in color, and relatively light . It is the fifth most abundant element in the Earth’s crust and is present in various forms such as limestone, gypsum, and fluorite .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

Calcium can be prepared through various synthetic routes. Some common methods include:

-

Electrolysis of Calcium Chloride: : This method involves the electrolysis of molten calcium chloride (CaCl₂) to produce calcium metal and chlorine gas. The reaction is as follows: [ \text{CaCl}_2 \rightarrow \text{Ca} + \text{Cl}_2 ]

-

Reduction of Calcium Oxide: : Calcium can also be produced by reducing calcium oxide (CaO) with aluminum at high temperatures. The reaction is: [ 6\text{CaO} + 2\text{Al} \rightarrow 3\text{Ca} + \text{Al}_2\text{O}_3 ]

Industrial Production Methods

Industrially, calcium is produced primarily through the electrolysis of molten calcium chloride. This method is preferred due to its efficiency and high yield. The process involves heating calcium chloride to its melting point and then passing an electric current through the molten salt to produce calcium metal and chlorine gas .

Analyse Des Réactions Chimiques

Types of Reactions

Calcium undergoes various types of chemical reactions, including:

-

Oxidation: : Calcium reacts with oxygen to form calcium oxide (CaO). The reaction is: [ 2\text{Ca} + \text{O}_2 \rightarrow 2\text{CaO} ]

-

Reduction: : Calcium can reduce other compounds by donating electrons. For example, it can reduce carbon dioxide to carbon and calcium oxide: [ 2\text{Ca} + \text{CO}_2 \rightarrow 2\text{CaO} + \text{C} ]

-

Substitution: : Calcium can react with halogens to form calcium halides. For example, with chlorine, it forms calcium chloride: [ \text{Ca} + \text{Cl}_2 \rightarrow \text{CaCl}_2 ]

Common Reagents and Conditions

Calcium reacts readily with nonmetals like halogens at room temperature. It also reacts with water to form calcium hydroxide and hydrogen gas: [ \text{Ca} + 2\text{H}_2\text{O} \rightarrow \text{Ca(OH)}_2 + \text{H}_2 ]

Applications De Recherche Scientifique

Calcium has a wide range of applications in scientific research, including:

-

Chemistry: : Calcium compounds are used as reducing agents in chemical reactions. Calcium carbonate is used as a buffering agent in various chemical processes .

-

Biology: : Calcium ions (Ca²⁺) play a crucial role in cellular processes such as muscle contraction, neurotransmitter release, and enzyme activation .

-

Medicine: : Calcium supplements are used to treat and prevent conditions like osteoporosis and hypocalcemia. Calcium gluconate and calcium lactate are commonly used in medical treatments .

-

Industry: : Calcium is used in the production of cement and lime. It is also used as a reducing agent in the extraction of other metals .

Mécanisme D'action

Calcium exerts its effects through various mechanisms. In biological systems, calcium ions act as secondary messengers in signal transduction pathways. They bind to and activate proteins such as calmodulin, which in turn regulate various cellular processes. Calcium also plays a role in muscle contraction by binding to troponin, which allows the interaction between actin and myosin .

Comparaison Avec Des Composés Similaires

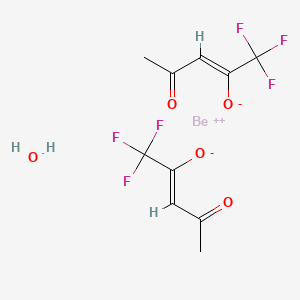

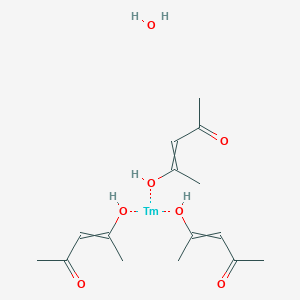

Calcium is similar to other alkaline earth metals such as beryllium, magnesium, strontium, barium, and radium. These elements share similar chemical properties due to their two valence electrons. calcium is unique in its biological importance and its widespread use in various industries .

List of Similar Compounds

- Beryllium (Be)

- Magnesium (Mg)

- Strontium (Sr)

- Barium (Ba)

- Radium (Ra)

Calcium’s unique properties and its essential role in biological systems make it a compound of great interest in both scientific research and industrial applications.

Propriétés

IUPAC Name |

calcium monohydride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/Ca.H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PKHCKQOIOXDRJH-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[CaH] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[CaH] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

CaH |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

41.09 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![sodium [3-[4-[(4-methoxyphenyl)amino]phenyl]-1-methyltriazen-2-yl]acetate](/img/new.no-structure.jpg)

![hexasodium;4-amino-6-[[4-[(E)-2-[4-[(8-amino-1-oxido-7-sulfo-5-sulfonatonaphthalen-2-yl)diazenyl]-2-sulfonatophenyl]ethenyl]-3-sulfonatophenyl]diazenyl]-5-oxido-3-sulfonaphthalene-1-sulfonate](/img/structure/B1143834.png)